molecular formula C22H17N3O2S2 B2955831 (5Z)-5-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 956987-22-7

(5Z)-5-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B2955831
CAS No.: 956987-22-7
M. Wt: 419.52
InChI Key: MVXDMRREHDVWQH-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structurally, it features a Z-configuration at the 5-position, critical for maintaining planar geometry and enhancing interactions with biological targets. The molecule integrates a 2-methyl-2,3-dihydrobenzofuran moiety linked to a 1-phenylpyrazole group, which contributes to its unique electronic and steric properties. The thioxo-thiazolidinone core enhances stability and modulates solubility, while the benzylidene substituent at position 5 facilitates π-π stacking interactions in enzyme binding pockets.

The presence of the dihydrobenzofuran group in the target compound may improve metabolic stability compared to simpler phenyl or halogenated analogs, as seen in related studies .

Properties

IUPAC Name

(5Z)-5-[[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2S2/c1-13-9-15-10-14(7-8-18(15)27-13)20-16(11-19-21(26)23-22(28)29-19)12-25(24-20)17-5-3-2-4-6-17/h2-8,10-13H,9H2,1H3,(H,23,26,28)/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXDMRREHDVWQH-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3=NN(C=C3C=C4C(=O)NC(=S)S4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)C3=NN(C=C3/C=C\4/C(=O)NC(=S)S4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5Z)-5-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C29H20FN5O2SC_{29}H_{20}FN_5O_2S with a molecular weight of 521.6 g/mol. The unique structural features include a thiazolidinone core, a benzofuran moiety, and a pyrazole ring, which contribute to its biological activity.

Property Value
Molecular FormulaC29H20FN5O2S
Molecular Weight521.6 g/mol
IUPAC NameThis compound

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit significant anti-inflammatory properties. A study demonstrated that compounds with similar structures could inhibit pro-inflammatory cytokines such as TNF-α and IL-6 by up to 93% at specific concentrations . The mechanism often involves the modulation of NF-kB signaling pathways.

2. Antimicrobial Activity

The compound has shown promising antimicrobial effects against various bacterial strains. In vitro studies reported MIC values ranging from 2.50 to 20 µg/mL against several pathogens, including E. coli and Bacillus subtilis . The presence of the benzofuran moiety is particularly noted for enhancing antimicrobial efficacy.

3. Antioxidant Activity

Antioxidant assays have indicated that the compound exhibits substantial free radical scavenging activity, with DPPH scavenging percentages exceeding 84% in certain derivatives . This suggests potential applications in oxidative stress-related conditions.

4. Anticancer Potential

Preliminary studies have indicated that the compound may possess anticancer properties. Pyrazole derivatives have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors involved in inflammatory processes and microbial resistance. The binding affinity of the compound to these targets can modulate their activity, leading to therapeutic effects.

Case Study 1: Anti-inflammatory Effects

A study conducted by Selvam et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory effects using carrageenan-induced edema models in mice. Compounds similar in structure to the target compound exhibited comparable anti-inflammatory activity to standard drugs like indomethacin .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, compounds derived from similar thiazolidinone structures were tested against multiple bacterial strains. The results indicated significant inhibition of bacterial growth compared to standard antibiotics, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related thiazolidinone derivatives, focusing on substituent effects and biological activity.

Compound Name / ID Key Structural Features Biological Activity (IC50 or EC50) Reference
(Z)-5-(4-Chlorobenzylidene)-2-thioxothiazolidin-4-one (6a) 4-chlorophenyl substituent at benzylidene position IC50 = 12.3 µM (HeLa cells)
(Z)-5-(3-Nitrobenzylidene)-2-thioxothiazolidin-4-one (6d) 3-nitrophenyl substituent IC50 = 18.9 µM (MCF-7 cells)
(Z)-5-(2-Methylbenzylidene)-2-(methylthio)thiazol-4(5H)-one (4b) Methylthio group at position 2; 2-methylphenyl substituent Moderate antifungal activity (C. albicans, MIC = 32 µg/mL)
Target Compound 2-Methyl-dihydrobenzofuran-pyrazole hybrid substituent In silico prediction: Enhanced kinase inhibition (e.g., CDK2) N/A

Key Observations

Substituent Effects on Activity: Electron-withdrawing groups (e.g., -NO2, -Cl) on the benzylidene ring enhance cytotoxicity, as seen in compounds 6a and 6d . The thioxo group at position 2 (vs. methylthio in 4b) increases hydrogen-bonding capacity, which correlates with improved antiproliferative activity in other analogs .

Pharmacokinetic Considerations :

  • The dihydrobenzofuran group in the target compound likely enhances metabolic stability compared to simpler aryl substituents. For instance, glycoside-linked benzofurans (e.g., Isorhamnetin-3-O-glycoside from Z. fabago) exhibit prolonged half-lives due to reduced Phase I metabolism .

Synthetic Accessibility: The target compound requires multi-step synthesis involving 1,3-dipolar cycloaddition for the pyrazole ring and Knoevenagel condensation for the benzylidene-thiazolidinone core. This contrasts with simpler analogs (e.g., 3a–e), which are synthesized in fewer steps but lack hybrid heterocyclic systems .

Research Findings and Implications

  • Enhanced kinase inhibition : The pyrazole-dihydrobenzofuran hybrid may target cyclin-dependent kinases (CDKs), similar to roscovitine analogs.
  • Improved solubility : The thioxo group and fused oxygen heterocycle could mitigate the poor aqueous solubility observed in methylthio derivatives (e.g., 4a–e ) .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

  • X-ray crystallography : Use SHELXL for refining crystal structures to resolve stereochemistry and confirm the (5Z)-configuration. Bond lengths for C=S (1.68 Å) and C=N (1.29 Å) are critical validation metrics .
  • NMR spectroscopy : ¹H NMR (DMSO-d₆) shows distinct signals for the benzylidene proton (δ 8.2–9.1 ppm) and aromatic protons (δ 7.2–7.8 ppm). ¹³C NMR confirms the thioxo group (δ ~170 ppm) .
  • FT-IR : Peaks at 1600 cm⁻¹ (C=N) and 1250 cm⁻¹ (C=S) validate core functional groups .

Table 1: Representative Spectroscopic Data for Analogous Thiazolidinones

FeatureTechniqueObserved DataReference
Thioxo (C=S)FT-IR1240–1260 cm⁻¹
Benzylidene proton¹H NMRδ 8.2–9.1 ppm (s, 1H)
Aromatic protons¹H NMRδ 7.2–7.8 ppm (m, 5H)

Advanced Research Questions

Q. How can computational tools like DFT and Multiwfn elucidate electronic properties and reaction mechanisms?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict HOMO-LUMO gaps (correlated with redox activity) and electrostatic potential surfaces (identify nucleophilic/electrophilic sites) .
  • Multiwfn Analysis : Calculate electron localization function (ELF) to map bond critical points and Laplacian of electron density (∇²ρ) to assess charge transfer in the thiazolidinone ring .
  • Mechanistic Studies : Model cyclization pathways using QM/MM methods to identify transition states and activation energies .

Q. How to resolve contradictions between crystallographic data and computational predictions?

Methodological Answer: Discrepancies often arise from crystal packing effects (e.g., hydrogen bonding). Strategies include:

  • Periodic DFT : Incorporate crystal lattice parameters to account for intermolecular interactions .
  • Solvent-Phase Models : Compare experimental bond lengths with PCM/SMD solvation-adjusted DFT results .
  • Validation : Benchmark computational methods against known structures of analogs (e.g., (5Z)-5-(2-hydroxybenzylidene) derivatives) .

Q. How to design SAR studies for evaluating biological potential of derivatives?

Methodological Answer:

  • Substituent Variation :
  • Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the pyrazole ring to enhance electrophilic reactivity .
  • Replace the benzylidene group with bioisosteres (e.g., selenoxo) to improve metabolic stability .
    • Assay Design :
Assay TypeTargetProtocol
CytotoxicityMTT assay (IC₅₀)48-hour incubation with HeLa cells
Enzyme InhibitionCOX-2/kinase assaysFluorescence-based kinetic analysis

Correlate structural modifications with activity trends using multivariate regression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.